Ammonium molybdenum oxide

Catalysis Molybdenum Oxide Synthesis Selective Oxidation

Researchers requiring controlled α-MoO3 nanorod morphologies or sensitive phosphate detection often face precursor inconsistency. Ammonium molybdenum oxide (CAS 11098-84-3) resolves this with its distinct thermal decomposition pathway and high water solubility. • Enables hydrothermal synthesis of α-MoO3 nanorods exposing active (1 0 0) facets for selective oxidation catalysis. • Achieves phosphate detection limits down to 0.17 μmol dm⁻³ in Malachite Green spectrophotometric assays. • Ammonium counter-ion ensures clean thermal decomposition to MoO3 without sodium or metal catalyst poisons. Supplied as a white crystalline solid; ready for immediate global dispatch.

Molecular Formula H8MoN2O4
Molecular Weight 196.01452
CAS No. 11098-84-3
Cat. No. B076909
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAmmonium molybdenum oxide
CAS11098-84-3
Molecular FormulaH8MoN2O4
Molecular Weight196.01452
Structural Identifiers
SMILES[NH4+].O.[O-2].[Mo]
InChIInChI=1S/Mo.H3N.H2O.O/h;1H3;1H2;/q;;;-2/p+1
InChIKeyXCOMAVCHADVANQ-UHFFFAOYSA-O
Commercial & Availability
Standard Pack Sizes0.05 kg / 100 g / 0.1 kg / 500 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Ammonium Molybdenum Oxide: High-Purity Precursor


Ammonium molybdenum oxide, CAS 11098-84-3, is an inorganic ammonium isopolymolybdate with a molecular formula typically given as H8MoN2O4 and a molecular weight of approximately 196.01 g/mol . It is also known as basic ammonium molybdate or ammonium polymolybdate . This white crystalline solid serves as a versatile, water-soluble precursor for the synthesis of molybdenum trioxide (MoO3), molybdenum metal, and various molybdenum-based catalysts and materials . Its high solubility and ammonium counter-ion make it distinct from other molybdenum sources, influencing its reactivity, thermal decomposition pathway, and suitability for specific analytical and catalytic applications.

Versatile water-soluble precursor for MoO₃, Mo metal, and molybdenum-based catalysts
Ammonium counter-ion distinguishes it from sodium molybdate, influencing reactivity and thermal decomposition
High solubility supports solution-based synthesis, analytical reagent preparation, and foliar application workflows

Ammonium Molybdenum Oxide: Why Substitution Fails


Substituting ammonium molybdenum oxide (CAS 11098-84-3) with a seemingly similar molybdate salt like sodium molybdate or a different ammonium polymolybdate can lead to significant failures in synthesis and performance. This is due to fundamental differences in solubility, thermal decomposition behavior, and ionic speciation in solution. For example, sodium molybdate exhibits different solubility characteristics and introduces sodium counter-ions that can poison catalysts or alter material properties. Similarly, ammonium heptamolybdate (CAS 12027-67-7) has a distinct thermal decomposition profile and yields different molybdenum oxide morphologies upon calcination, which directly impacts catalytic activity [1]. Furthermore, the pH-dependent speciation of ammonium isopolymolybdates in aqueous solutions [2] means that the specific polymorph of ammonium molybdate used will determine the dominant molybdate ion present, affecting precipitation, complexation, and overall reaction outcomes. The following quantitative evidence guide details these critical differentiators.

vs. Sodium Molybdate Introduces Na⁺ counter-ions that may poison catalysts or alter material properties; solubility and decomposition profile differ.
vs. Ammonium Heptamolybdate Distinct thermal decomposition yields different MoO₃ morphologies upon calcination, directly impacting catalytic activity.
vs. Other Polymorphs pH-dependent isopolymolybdate speciation determines dominant ions; generic substitution may shift precipitation and reaction outcomes.

Ammonium Molybdenum Oxide: Quantitative Differentiation


Morphological Control in Propylene Oxidation vs. Sodium Molybdate

Ammonium molybdenum oxide, when used as a hydrothermal synthesis precursor for α-MoO3 catalysts, enables the stabilization of rod-like morphologies that are retained after calcination at 550 °C. This is in direct contrast to alternative synthesis routes or precursors like sodium molybdate, which often yield slab-like or less stable morphologies. The retention of this specific rod-like morphology, which predominantly exposes the highly active (1 0 0) facet, leads to a quantifiably superior catalytic performance in the selective oxidation of propylene [1].

Morphology & Activity
Reported
Reported higher propylene conversion with rod-like α-MoO₃ retaining active (1 0 0) facet
Slab-like particles from FSP or classical routes show lower catalytic activity
Ammonium-precursor morphology retention drives catalytic performance.
Hydrothermal pH 1–2, calcination 550 °C; cross-study context.
Catalysis Molybdenum Oxide Synthesis Selective Oxidation

Phosphate Detection with Malachite Green

In analytical applications, ammonium molybdate is a cornerstone reagent for phosphate determination. When coupled with Malachite Green in an amplitude-modulated flow analysis system, it enables a detection limit for phosphate ions of 0.17 μmol dm⁻³ (approximately 5.3 ppb) [1]. This performance metric is a key differentiator when compared to traditional colorimetric methods that may suffer from higher detection limits or baseline drift.

Phosphate LOD
Class-level
0.17 µmol dm⁻³ (≈ 5.3 µg P/L)
Supports trace phosphate detection in environmental and biological matrices.
Amplitude-modulated flow analysis with Malachite Green; r² > 0.998.
Analytical Chemistry Phosphate Detection Spectrophotometry

Foliar pH Compatibility vs. Sodium Molybdate

When used as a molybdenum micronutrient fertilizer, ammonium molybdate offers a specific solubility and soil pH compatibility profile that differentiates it from sodium molybdate. Ammonium molybdate is highly water-soluble, making it ideal for rapid nutrient uptake via foliar sprays, and it is most effective in acidic to neutral soils with a pH range of 5.5 to 7.0 . This is in contrast to sodium molybdate, which is also highly soluble but is recommended for a broader and more alkaline pH range (6.5-8.5) and introduces sodium into the soil .

Soil pH Range
Data to verify
Ammonium molybdate: pH 5.5–7.0 (acidic–neutral)
Sodium molybdate: pH 6.5–8.5 (neutral–alkaline)
pH-dependent Mo availability for foliar application; Na-free formulation context.
Application context: crop micronutrient delivery; source-specific review.
Agriculture Micronutrient Foliar Fertilizer

Solution Speciation vs. Heptamolybdate

The chemical identity of ammonium molybdenum oxide (CAS 11098-84-3) as a specific isopolymolybdate dictates its behavior in solution. This is distinct from ammonium heptamolybdate ((NH4)6Mo7O24·4H2O). Thermodynamic studies show that the dominant isopolymolybdate ion in solution is a function of pH and the NH3:MoO3 ratio. For instance, at a solution pH of 0-3.5, octamolybdate species dominate, while heptamolybdate species are favored at pH 3.5-6, and molybdate (MoO4²⁻) dominates above pH 8 [1]. This speciation is crucial because it determines the type of molybdenum-oxygen cluster that will precipitate or react.

Solution Speciation
Class-level
pH-dependent dominant ions: octamolybdate (pH 0–3.5), heptamolybdate (3.5–6), MoO₄²⁻ (>8)
Precursor selection determines initial ionic species, impacting product phase.
NH₃:MoO₃ ratio influences polymerization; context-dependent.
Coordination Chemistry Precursor Synthesis Isopolymolybdate Speciation

Ammonium Molybdenum Oxide: Key Application Scenarios


Morphology-Controlled α-MoO3 Nanorod Catalysts

As demonstrated by the morphological control it provides, ammonium molybdenum oxide is the superior precursor for hydrothermal synthesis of α-MoO3 nanorods. These nanorods, which retain their shape after calcination and expose highly active (1 0 0) facets, are ideal for catalyzing selective oxidation reactions like propylene conversion [1]. Researchers should prioritize this compound when the final catalyst's morphology and facet exposure are critical to performance, as sodium molybdate or other precursors do not reliably yield this rod-like structure [1].

Phosphate Detection in Water and Biological Fluids

For analytical chemists developing assays for trace phosphate detection, ammonium molybdenum oxide is the reagent of choice due to its proven performance in sensitive spectrophotometric methods. The data shows that systems using this reagent, particularly when combined with Malachite Green, can achieve detection limits as low as 0.17 μmol dm⁻³ [2]. This makes it invaluable for environmental monitoring of eutrophication in natural waters or for high-precision clinical assays [3], where its rapid reaction and stable complex formation are essential.

Foliar Molybdenum Fertilizer for Acidic Soil Legumes

In agricultural settings where soil pH is known to be acidic to neutral (pH 5.5-7.0), ammonium molybdate is the scientifically justified choice for a foliar-applied molybdenum fertilizer . Its high water solubility ensures rapid foliar absorption and translocation to nitrogen-fixing root nodules in legumes like soybeans and alfalfa . Using sodium molybdate in these conditions is less optimal, as it is better suited for alkaline soils and may introduce unnecessary sodium to the soil profile .

Application
Selection Property
Validation Focus
α-MoO₃ Nanorod Catalyst Synthesis
Ammonium-precursor morphology retention
Facet-dependent selective oxidation activity
Trace Phosphate Detection
Low detection limit with Malachite Green
Linearity and baseline drift control
Foliar Mo Supply for Acidic Soils
pH 5.5–7.0 compatibility, Na-free
Mo bioavailability and foliar uptake

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